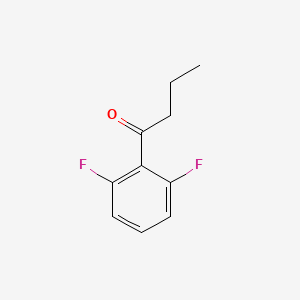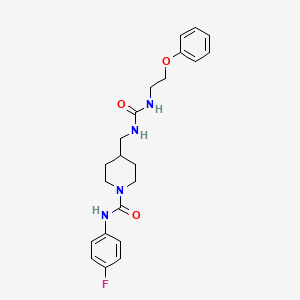![molecular formula C17H15FN2O3 B2516714 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea CAS No. 2034565-52-9](/img/structure/B2516714.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea" is a urea derivative characterized by the presence of a bifuran moiety and a fluorobenzyl group. Urea derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The bifuran component suggests potential for unique chemical properties and interactions, while the fluorobenzyl group could contribute to the compound's bioactivity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. In the context of the provided papers, similar compounds have been synthesized using various substituted phenyl isocyanates and amines. For example, 1-isocyanatoadamantane was prepared by reacting diphenylphosphoryl azide with carboxylic acid , and other ureas were synthesized by condensation reactions under mild conditions . These methods could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives can be determined using techniques such as X-ray diffraction, as demonstrated in the synthesis of a thiadiazolyl urea derivative . The crystal structure provides insights into the molecular conformation, hydrogen bonding, and potential interactions such as π-π stacking. These structural features are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of the urea moiety allows for hydrogen bonding interactions, which can be essential for biological activity. The papers provided do not detail specific reactions for "this compound," but similar compounds have shown potential as inhibitors of RNA virus replication and human soluble epoxide hydrolase , suggesting that the compound may also engage in biologically relevant chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties by altering the compound's polarity and electronic distribution. The provided papers do not offer specific data on the physical and chemical properties of "this compound," but similar compounds have been evaluated for their anti-microbial activity and cytotoxicity , indicating that these properties are significant for their biological applications.
Applications De Recherche Scientifique
Chemical and Isotope Labeling Another application is observed in the synthesis of deuterium-labeled derivatives, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, for use as internal standards in LC–MS analysis. This showcases the compound's importance in creating labeled molecules for accurate and precise analytical measurements, especially in pharmacokinetics studies, providing insights into drug distribution and metabolism (Liang et al., 2020).
Polymer Chemistry Research in polymer chemistry has explored the cocondensation of urea with methylolphenols under acidic conditions, revealing the potential of urea derivatives in forming various polymeric structures. These findings underscore the versatility of urea compounds in polymer synthesis, offering pathways to new materials with tailored properties (Tomita & Hse, 1992).
Neuropeptide Antagonist Development The compound's application extends to the development of neuropeptide S (NPS) antagonists. Structure-activity relationship studies of urea derivatives have identified specific structural features critical for antagonist activity. This research contributes to the understanding of neurochemical pathways and the development of therapeutic agents targeting neuropeptide receptors (Zhang et al., 2008).
Metal-Organic Frameworks (MOFs) Urea derivatives have been utilized in the self-assembly of metal-organic cages, demonstrating their role in the formation of complex structures with potential applications in catalysis, gas storage, and separation technologies. Such research highlights the utility of these compounds in constructing advanced materials with highly specific functions (Yi et al., 2012).
Mécanisme D'action
Target of Action
Urea derivatives are known to have a wide range of biological activities, and fluorobenzyl groups are often used in medicinal chemistry due to their lipophilic nature and ability to enhance cell penetration .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. Urea derivatives can interact with various biological targets through hydrogen bonding, and the fluorobenzyl group may enhance binding affinity to certain targets .
Pharmacokinetics
The presence of the fluorobenzyl group could potentially enhance its lipophilicity, which might influence its absorption and distribution .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The fluorobenzyl group might enhance its stability due to the strong carbon-fluorine bond .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-16(23-14)15-2-1-9-22-15/h1-9H,10-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUCZJJNJOPCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-Methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2516631.png)
![1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2516636.png)
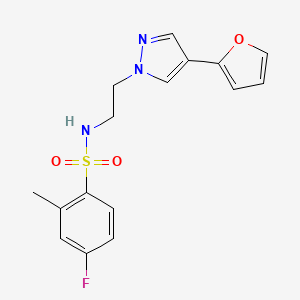
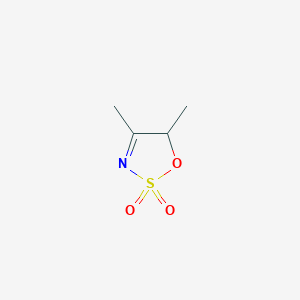
![N-[(2-Methoxy-4-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516639.png)

![1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2516641.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516643.png)
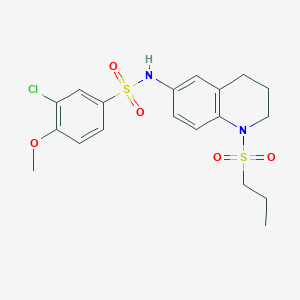

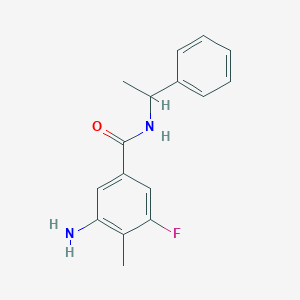
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516651.png)
